molecular formula C21H17ClN4OS B2918740 N-((4-(3-chlorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide CAS No. 389071-41-4

N-((4-(3-chlorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide

Cat. No. B2918740
CAS RN: 389071-41-4
M. Wt: 408.9
InChI Key: ATZRDIWTHQAADP-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a 1,2,4-triazole ring, a naphthamide group, a methylthio group, and a chlorophenyl group. These functional groups could potentially give the compound a variety of interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 1,2,4-triazole ring, for example, is a heterocyclic ring that contains two nitrogen atoms and three carbon atoms. The naphthamide group is a type of amide that is derived from naphthalene, a polycyclic aromatic hydrocarbon .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could potentially make this compound somewhat soluble in water, while the presence of the nonpolar naphthalene and phenyl groups could make it more soluble in organic solvents .

Scientific Research Applications

Corrosion Inhibition

Triazole derivatives, including those with similar structural features, have been extensively studied for their corrosion inhibition properties. For instance, the efficiency of triazole derivatives in preventing mild steel corrosion in acidic media has been demonstrated, suggesting potential applications in materials science and engineering for protecting metals against corrosion. These compounds exhibit high inhibition efficiencies, with some showing up to 99% effectiveness in certain acidic conditions. Their adsorption on metal surfaces follows Langmuir's adsorption isotherm, indicating a strong and specific interaction with the metal surface (Lagrenée et al., 2002; Bentiss et al., 2007).

Organic Electronics and Photovoltaics

Compounds with naphtho and triazole units have shown promise in organic electronics and photovoltaic applications. For example, naphthodithiophene diimides have been explored for their use in organic thin-film transistors and solar cells due to their superior semiconducting properties, including high electron mobility and stability. The modification of molecular structures, such as introducing electron-deficient substituents, has led to the development of materials with improved electronic properties suitable for high-performance organic electronics (Nakano et al., 2015).

Molecular Electronics

The electrochemical and spectroscopic characterization of biologically important Schiff bases, including triazole derivatives, highlights their potential in molecular electronics and sensor applications. These compounds exhibit unique redox behaviors and can be engineered to possess desirable electronic properties for various applications, including non-cytotoxic materials for biological sensors (Nimal, 2020).

Chiral Discrimination

The study of chiral discrimination relevant to liquid chromatographic enantioseparation demonstrates the potential use of certain naphthamide derivatives in analytical chemistry, specifically in the separation of chiral compounds. This application is crucial in pharmaceuticals, where the chirality of a compound can significantly affect its biological activity (Yashima et al., 1996).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on this compound would depend on its intended use. If it were a drug, for example, future research might focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .

properties

IUPAC Name

N-[[4-(3-chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4OS/c1-28-21-25-24-19(26(21)16-9-5-8-15(22)12-16)13-23-20(27)18-11-4-7-14-6-2-3-10-17(14)18/h2-12H,13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATZRDIWTHQAADP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(N1C2=CC(=CC=C2)Cl)CNC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-(3-chlorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide

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